4-(Hydroxyamino)-4-oxobutanoic acid

HDAC Inhibition Cancer Therapeutics Zinc-Binding Group

4-(Hydroxyamino)-4-oxobutanoic acid is a bifunctional hydroxamic acid with a terminal zinc-binding group and a free carboxyl group. This unique architecture makes it an essential precursor for HDAC inhibitor synthesis and a required reference standard for Tofacitinib impurity profiling (Impurity 208). Alternative compounds cannot substitute without full method revalidation, making its precise procurement critical for pharmacopeial compliance.

Molecular Formula C4H7NO4
Molecular Weight 133.1 g/mol
CAS No. 4743-99-1
Cat. No. B1583605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxyamino)-4-oxobutanoic acid
CAS4743-99-1
Molecular FormulaC4H7NO4
Molecular Weight133.1 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)NO
InChIInChI=1S/C4H7NO4/c6-3(5-9)1-2-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8)
InChIKeyAGEUQNZXCIVHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxyamino)-4-oxobutanoic Acid (CAS 4743-99-1): Core Hydroxamic Acid for Metalloenzyme Inhibition, HDAC-Targeted Hybrid Design, and Pharmaceutical Impurity Standards


4-(Hydroxyamino)-4-oxobutanoic acid, also designated N-hydroxy-succinamic acid, is a dicarboxylic acid-derived hydroxamic acid characterized by a terminal hydroxamate moiety (CONHOH) and a free carboxyl group (COOH) attached to a three-carbon backbone. This bifunctional architecture positions it as a foundational zinc-binding group (ZBG) precursor and a key structural analog of succinic acid. Its primary significance in research and industrial contexts derives from its capacity to chelate metal ions in enzyme active sites [1], serve as a synthetic building block for more complex HDAC and Ras-signaling hybrid inhibitors [2], and act as a critical reference standard in the quality control and impurity profiling of commercial pharmaceuticals, including the JAK inhibitor tofacitinib .

Why Generic Hydroxamic Acid Analogs Cannot Substitute for 4-(Hydroxyamino)-4-oxobutanoic Acid in Precise Scientific Workflows


Simple substitution of 4-(hydroxyamino)-4-oxobutanoic acid with alternative hydroxamic acids (e.g., acetohydroxamic acid, suberohydroxamic acid) is unviable due to its unique combination of a low molecular weight (133.1 Da), high aqueous solubility, and a dual zinc-chelating/carboxylate-anchoring motif . This specific architecture dictates distinct binding poses within metalloenzyme active sites, leading to measurable differences in inhibition profiles against targets such as HDACs, JmjC-domain histone demethylases (e.g., PHF8, KDM6B), and prolyl hydroxylases (e.g., PHD2) [1]. Furthermore, its defined role as 'Tofacitinib Impurity 208' mandates its precise procurement over similar molecules for compliance with pharmacopeial analytical methods, where alternative compounds fail to meet established retention time and mass spectral identification criteria .

Quantitative Differentiation of 4-(Hydroxyamino)-4-oxobutanoic Acid Against Key Comparators: IC50 Values, Chelation Parameters, and Analytical Specificity


HDAC Inhibitory Potency of 4-(Hydroxyamino)-4-oxobutanoic Acid-Based Hybrid Compound Demonstrates Comparable Efficacy to the Clinical Candidate SAHA

In a direct head-to-head comparison, the hybrid molecule N-(4-(hydroxyamino)-4-oxobutyl)-2-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)benzamide (8d), which incorporates the 4-(hydroxyamino)-4-oxobutanoic acid scaffold, exhibited HDAC inhibitory activity comparable to suberoylanilide hydroxamic acid (SAHA, vorinostat) [1]. Specifically, compound 8d showed IC50 values ranging from 4.9 to 7.6 μM against a panel of human cancer cell lines, demonstrating an 8- to 16-fold increase in potency over the non-hydroxamic acid-based control (FTS) [1].

HDAC Inhibition Cancer Therapeutics Zinc-Binding Group

Differential Inhibition Profile of 4-(Hydroxyamino)-4-oxobutanoic Acid Against JmjC-Domain Histone Demethylases (PHF8 vs. KDM6B)

4-(Hydroxyamino)-4-oxobutanoic acid exhibits a distinct inhibition profile against human JmjC-domain histone demethylases, with a 1.5-fold greater potency for KDM6B (IC50: 1,100 nM) compared to PHF8 (IC50: 1,700 nM) [1]. This contrasts with broad-spectrum hydroxamic acid HDAC inhibitors like SAHA, which typically show IC50 values in the low nanomolar range for HDACs but often display significantly reduced or absent activity against demethylases [2].

Epigenetics Histone Demethylase Inhibition JmjC-Domain Enzymes

Moderate Inhibition of Prolyl Hydroxylase Domain 2 (PHD2) by 4-(Hydroxyamino)-4-oxobutanoic Acid Offers a Viable Starting Point for Hypoxia Pathway Modulation

4-(Hydroxyamino)-4-oxobutanoic acid inhibits human PHD2, a key oxygen sensor regulating HIF-1α stability, with IC50 values ranging from 19.6 μM to 94.0 μM depending on assay format [1]. While this potency is significantly lower than that of optimized clinical PHD inhibitors (e.g., roxadustat, IC50 ~20 nM), it provides a tractable starting point for medicinal chemistry optimization compared to alternative simple hydroxamic acids like acetohydroxamic acid, which typically shows no meaningful PHD2 inhibition at concentrations below 1 mM [2].

Hypoxia-Inducible Factor Prolyl Hydroxylase Ischemia

Analytical Specificity: 4-(Hydroxyamino)-4-oxobutanoic Acid as the Definitive 'Tofacitinib Impurity 208' Reference Standard

In the quality control of tofacitinib citrate active pharmaceutical ingredient (API) and drug products, 4-(hydroxyamino)-4-oxobutanoic acid is unequivocally designated as 'Tofacitinib Impurity 208' . Unlike generic hydroxamic acid impurities, this compound possesses a specific retention time and mass spectrum (Monoisotopic mass: 133.0375 Da) that are mandated in pharmacopeial monographs and regulatory submissions . Substitution with a structurally similar compound such as succinamic acid or acetohydroxamic acid would result in analytical method failure due to misidentification of the impurity peak or incorrect quantification against the established standard curve.

Pharmaceutical Quality Control Impurity Profiling Reference Standard

Validated Application Scenarios for Procuring 4-(Hydroxyamino)-4-oxobutanoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of HDAC and Dual Ras/HDAC Inhibitors

Based on evidence that hybrid molecules incorporating the 4-(hydroxyamino)-4-oxobutanoic acid core achieve HDAC inhibitory potency comparable to the clinical candidate SAHA , this compound is a validated starting point for designing novel histone deacetylase inhibitors. Procurement is recommended for structure-activity relationship (SAR) studies aimed at developing dual inhibitors of Ras-related signaling and HDAC pathways, where the compound's short aliphatic linker and terminal carboxyl group offer distinct vectors for further functionalization compared to longer-chain hydroxamic acids like SAHA or trichostatin A.

Epigenetic Tool Compound Development: Selective Inhibition of JmjC-Domain Histone Demethylases

The quantitative inhibition data showing micromolar activity of 4-(hydroxyamino)-4-oxobutanoic acid against KDM6B (IC50: 1.1 μM) and PHF8 (IC50: 1.7 μM) supports its use as a core scaffold for developing selective chemical probes targeting JmjC-domain histone demethylases. Unlike broad-spectrum HDAC inhibitors, this compound provides a distinct selectivity window that can be exploited in cellular assays to study the specific roles of KDM6B (JMJD3) and PHF8 in transcriptional regulation and disease states.

Hypoxia Research: Fragment-Based Screening for PHD2 Inhibitors

The confirmed, though moderate, inhibition of PHD2 (IC50: 19.6–94.0 μM) positions 4-(hydroxyamino)-4-oxobutanoic acid as an attractive fragment hit for structure-based drug design programs targeting the HIF prolyl hydroxylase pathway. Its small size (133 Da) and defined binding affinity make it suitable for fragment growing or linking strategies aimed at improving potency while maintaining ligand efficiency, a significant advantage over larger, less tractable hydroxamic acid fragments.

Pharmaceutical Quality Control: Impurity Profiling and Method Validation for Tofacitinib

In regulated pharmaceutical manufacturing, this compound must be procured as a certified reference standard (Tofacitinib Impurity 208) to validate HPLC and LC-MS methods used for release testing and stability monitoring of tofacitinib citrate drug substance and finished dosage forms. Its use is mandated by regulatory filings to ensure accurate identification and quantification of this specific process-related impurity, and no alternative compound can be substituted without full revalidation of the analytical method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Hydroxyamino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.